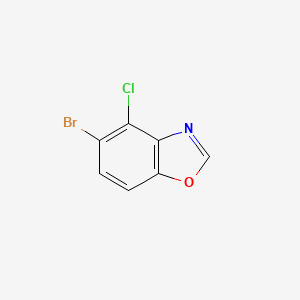

5-ブロモ-4-クロロ-1,3-ベンゾキサゾール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

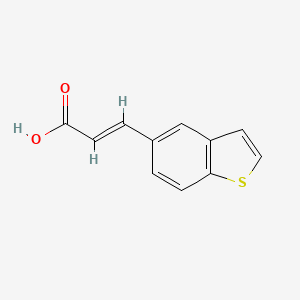

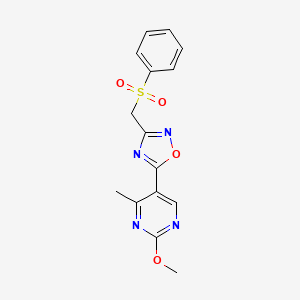

5-Bromo-4-chloro-1,3-benzoxazole is a useful research compound. Its molecular formula is C7H3BrClNO and its molecular weight is 232.46. The purity is usually 95%.

BenchChem offers high-quality 5-Bromo-4-chloro-1,3-benzoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-chloro-1,3-benzoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- X-グルク (5-ブロモ-4-クロロ-3-インドリル-β-D-ガラクトピラノシド): 植物細胞および組織におけるβ-グルクロニダーゼ(GUS)の発現、食品および水試料中の細菌汚染、およびE. coli による感染症の検出に使用されます。

- BCIP/NBT基質系: ノーザンブロッティング、サザンブロッティング、ウェスタンブロッティング、インサイチューハイブリダイゼーション、および免疫組織化学に使用されます .

医薬品化学と創薬

酵素アッセイと検出

生化学アッセイと指標

有機合成と触媒

要約すると、5-ブロモ-4-クロロ-1,3-ベンゾキサゾールは、合成有機化学と医薬品、製薬、および工業分野を橋渡しし、科学的探求とイノベーションのための魅力的な化合物です . 詳細が必要な場合やご質問がある場合は、お気軽にお問い合わせください。

作用機序

Target of Action

5-Bromo-4-chloro-1,3-benzoxazole is a derivative of benzoxazole, a heterocyclic aromatic compound . Benzoxazole derivatives have been found to target various enzymes or proteins such as DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, and cholinesterases . These targets are involved in various biochemical pathways and play crucial roles in cellular functions and disease progression .

Mode of Action

The interaction of 5-Bromo-4-chloro-1,3-benzoxazole with its targets leads to changes in the function of these targets. For instance, the presence of 4-methyl and 5-chloro substituents on the benzoxazole ring showed the highest inhibitory activity for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), respectively . This suggests that 5-Bromo-4-chloro-1,3-benzoxazole may inhibit these enzymes, affecting their function and the biochemical pathways they are involved in .

Biochemical Pathways

5-Bromo-4-chloro-1,3-benzoxazole, by interacting with its targets, can affect various biochemical pathways. For example, by inhibiting cholinesterases, it can impact the cholinergic system, which plays a crucial role in memory and cognition . Furthermore, by targeting DNA topoisomerases, it can affect DNA replication and transcription, thereby influencing cell proliferation .

Pharmacokinetics

The compound’s molecular weight (23246) suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of 5-Bromo-4-chloro-1,3-benzoxazole’s action depend on the specific targets and pathways it affects. For instance, by inhibiting cholinesterases, it could potentially enhance cholinergic transmission, which could have implications for neurological disorders . By targeting DNA topoisomerases, it could inhibit DNA replication and transcription, potentially leading to cell death in rapidly dividing cells, such as cancer cells .

Safety and Hazards

将来の方向性

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They have been extensively used as a starting material for different mechanistic approaches in drug discovery . There has been a large upsurge in the synthesis of benzoxazole via different pathways .

生化学分析

Biochemical Properties

5-Bromo-4-chloro-1,3-benzoxazole, like other benzoxazole derivatives, has been found to interact with various enzymes and proteins . The presence of 4-methyl and 5-chloro substituents on the benzoxazole ring showed the highest inhibitory activity for AChE and BuChE .

Cellular Effects

Benzoxazole derivatives have been found to have significant effects on various types of cells and cellular processes . For instance, they have been found to have antimicrobial, antifungal, and anticancer activities .

Molecular Mechanism

Benzoxazole derivatives are known to interact with biological receptors in the human body . They are isosteres of the nucleic acid bases guanine and adenine, which may facilitate their interactions with biomolecules .

Temporal Effects in Laboratory Settings

Benzoxazole derivatives have been used in various studies, indicating their stability and suitability for long-term studies .

Dosage Effects in Animal Models

The effects of 5-Bromo-4-chloro-1,3-benzoxazole at different dosages in animal models have not been reported. Benzoxazole derivatives have been used in various pharmacological studies, suggesting their potential for use in animal models .

Metabolic Pathways

Benzoxazole derivatives are known to be involved in various biological activities, suggesting their involvement in multiple metabolic pathways .

Transport and Distribution

Benzoxazole derivatives are known to interact with various biological receptors, suggesting their potential for distribution within cells and tissues .

Subcellular Localization

Given the wide range of biological activities of benzoxazole derivatives, it is possible that they may be localized to specific compartments or organelles within cells .

特性

IUPAC Name |

5-bromo-4-chloro-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNO/c8-4-1-2-5-7(6(4)9)10-3-11-5/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZPAUKFVVDKTFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1OC=N2)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

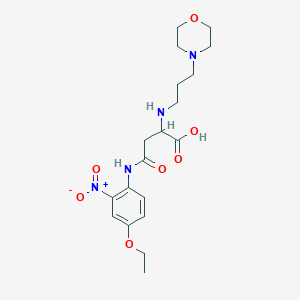

![N-(2-Methoxy-2-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2547297.png)

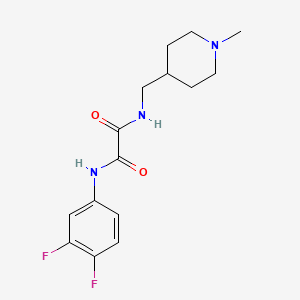

![3-cyano-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2547300.png)

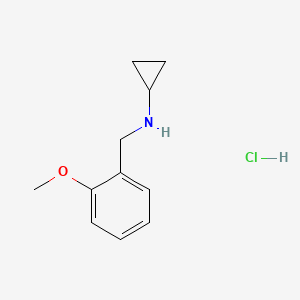

![ethyl N-[2-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2547302.png)

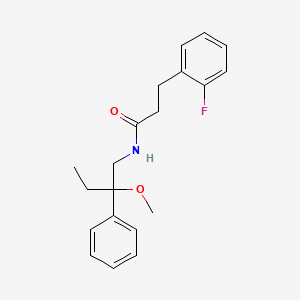

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-nitrophenyl)oxalamide](/img/structure/B2547308.png)

![2-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide](/img/structure/B2547315.png)